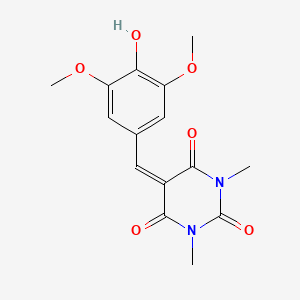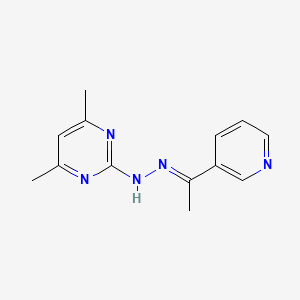
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
説明
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as PDPH, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a metal chelator, which means that it has the ability to bind to metal ions and remove them from biological systems. PDPH has been shown to have a variety of biochemical and physiological effects, and has potential applications in the fields of cancer research, neurodegenerative diseases, and more.
作用機序
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone exerts its effects through chelation of metal ions such as iron and copper. By binding to these metal ions, 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent them from participating in harmful reactions that can lead to oxidative stress and cellular damage. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to decrease levels of reactive oxygen species (ROS) and lipid peroxidation, which are both associated with oxidative stress and cellular damage. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has also been shown to inhibit the expression of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
実験室実験の利点と制限
One advantage of using 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in lab experiments is its ability to chelate metal ions, which can be useful in studying the effects of metal ions on biological systems. However, one limitation of using 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its potential toxicity, as it can also chelate essential metal ions such as iron and copper. Careful dosing and monitoring is necessary when using 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in lab experiments.
将来の方向性
There are several potential future directions for research on 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone analogues that have improved efficacy and reduced toxicity. Another potential direction is the study of 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents, to determine whether it can enhance their effects. Additionally, 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be studied in the context of other neurodegenerative diseases, to determine whether it has potential applications beyond Alzheimer's and Parkinson's disease.
科学的研究の応用
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in a variety of scientific research fields. One of the main areas of interest is cancer research, where 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have anti-tumor effects in vitro and in vivo. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects.
特性
IUPAC Name |
4,6-dimethyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-9-7-10(2)16-13(15-9)18-17-11(3)12-5-4-6-14-8-12/h4-8H,1-3H3,(H,15,16,18)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDRQVTCIZXMS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)
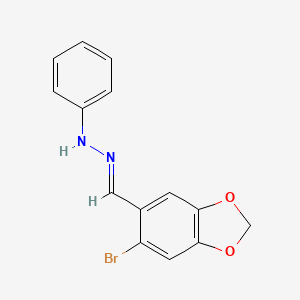
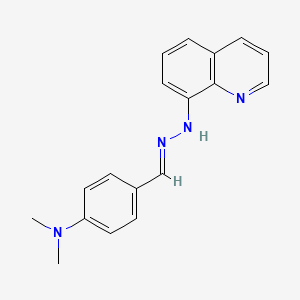
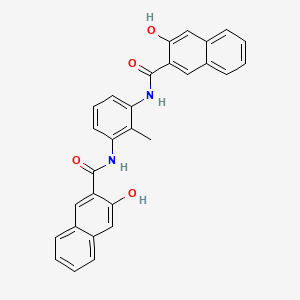
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3838289.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838296.png)
![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3838306.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3838333.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838356.png)
